molecular formula C13H15NO3S B173859 (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one CAS No. 101860-51-9

(R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one

Cat. No.: B173859
CAS No.: 101860-51-9
M. Wt: 265.33 g/mol
InChI Key: WJKUDHXSJQWMFN-LBPRGKRZSA-N
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Description

®-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one is a chiral thiazolidinone derivative. Thiazolidinones are a class of heterocyclic compounds containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms. The ®-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one typically involves the condensation of ®-4-methoxybenzylamine with acetylthiazolidinone. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The general synthetic route can be summarized as follows:

  • Step 1: Preparation of ®-4-Methoxybenzylamine

    • Starting material: 4-Methoxybenzaldehyde
    • Reagent: Ammonium acetate
    • Solvent: Ethanol
    • Reaction conditions: Reflux for several hours
  • Step 2: Condensation Reaction

    • Starting material: ®-4-Methoxybenzylamine
    • Reagent: Acetylthiazolidinone
    • Solvent: Toluene
    • Reaction conditions: Reflux with a catalytic amount of acid

Industrial Production Methods

Industrial production of ®-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one involves scaling up the laboratory synthesis process. The key steps include:

  • Large-scale preparation of ®-4-methoxybenzylamine
  • Efficient condensation reaction with acetylthiazolidinone
  • Purification of the final product using techniques such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

®-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its biological activities.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industrial Applications: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ®-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological pathways.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one
  • (S)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one
  • ®-3-(4-Methoxybenzyl)-4-propionylthiazolidin-2-one
  • ®-3-(4-Methoxybenzyl)-4-butyrylthiazolidin-2-one

Uniqueness

®-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one is unique due to its specific chiral configuration and the presence of the methoxybenzyl and acetyl groups

Properties

IUPAC Name

(4R)-4-acetyl-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-9(15)12-8-18-13(16)14(12)7-10-3-5-11(17-2)6-4-10/h3-6,12H,7-8H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKUDHXSJQWMFN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CSC(=O)N1CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1CSC(=O)N1CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Preparation of (R)-4-acetyl-3-(4-methoxy-benzyl)-thiazolidin-2-one (A compound of Formula I): A dry three-necked round bottom flask fitted with an internal temperature probe and a mechanical stirrer was charged with 0.805 L of a 3 M solution of methylmagnesium chloride in THF. The solution was purged with nitrogen and cooled to 0° C. In a separate flask, 3-(4-methoxy-benzyl)-2-oxo-thiazolidine-4-carboxylic acid methoxy-methyl-amide (250.0 g, 0.805 mol) was dissolved in 1.00 L of dry THF. The resulting solution was added to the solution of methyl magnesium chloride at a rate that maintained an internal reaction temperature less than 5° C. The reaction was monitored by HPLC and was considered complete upon the disappearance of starting material. The reaction mixture was slowly added to 1.00 L of a 10% citric acid solution at a rate that maintained a temperature of less than 25° C. The mixture was diluted with 0.90 L of water. The THF was removed by distillation at atmospheric pressure. The product was extracted with 2.5 L of ethyl acetate. The organic phase was separated, concentrated to a final volume of ˜800 mL and cooled to room temperature. A suspension was formed by the addition of 16 L of n-heptane. The suspension was stirred for 30 minutes. The resulting solid was isolated by filtration and was dried in a vacuum oven at 40° C. for 12 hours. Approximately 170 g of 4-acetyl-3-(4-methoxy-benzyl)-thiazolidin-2-one was obtained (80% yield). 1H NMR (300 MHz, DMSO) δ 7.14 (d, 8.9 Hz, 2H), 6.88 (d, 8.9 Hz, 2H), 4.48 (dd, J=9.4, 2.6 Hz, 1H), 4.27 (AB, JAB=15.2 Hz, ΔνAB=267.3 Hz, 2H), 3.72 (s, 3H), 3.62 (dd, J=11.9, 10.0 Hz, 1H), 3.37 (dd, J=11.8, 2.6 Hz, 1H), 2.19 (s, 3H). 13C NMR (75 MHz, DMSO) δ 26.9, 27.9, 47.2, 55.8, 66.0, 114.7, 129.1, 130.0, 159.4, 171.7, 205.1; [α]26.5D-56.0° (c=1.39, EtOH).
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Synthesis routes and methods II

Procedure details

A dry three-necked round bottom flask fitted with an internal temperature probe and a mechanical stirrer was charged with 0.805 L of a 3 M solution of methylmagnesium chloride in THF. The solution was purged with nitrogen and cooled to 0° C. In a separate flask, 3-(4-methoxy-benzyl)-2-oxo-thiazolidine-4-carboxylic acid methoxy-methyl-amide (250.0 g, 0.805 mol) was dissolved in 1.00 L of dry THF. The resulting solution was added to the solution of methyl magnesium chloride at a rate that maintained an internal reaction temperature less than 5° C. The reaction was monitored by HPLC and was considered complete upon the disappearance of starting material. The reaction mixture was slowly added to 1.00 L of a 10% citric acid solution at a rate that maintained a temperature of less than 25° C. The mixture was diluted with 0.90 L of water. The THF was removed by distillation at atmospheric pressure. The product was extracted with 2.5 L of ethyl acetate. The organic phase was separated, concentrated to a final volume of ˜800 mL and cooled to room temperature. A suspension was formed by the addition of 16 L of n-heptane. The suspension was stirred for 30 minutes. The resulting solid was isolated by filtration and was dried in a vacuum oven at 40° C. for 12 hours. Approximately 170 g of 4-acetyl-3-(4-methoxy-benzyl)-thiazolidin-2-one was obtained (80% yield). 1H NMR (300 MHz, DMSO) δ 7.14 (d, 8.9 Hz, 2H), 6.88 (d, 8.9 Hz, 2H), 4.48 (dd, J=9.4, 2.6 Hz, 1H), 4.27 (AB, JAB=15.2 Hz, ΔvAB=267.3 Hz, 2H), 3.72 (s, 3H), 3.62 (dd, J=11.9, 10.0 Hz, 1H), 3.37 (dd, J=11.8, 2.6 Hz, 1H), 2.19 (s, 3H). 13C NMR (75 MHz, DMSO) δ 26.9, 27.9, 47.2, 55.8, 66.0, 114.7, 129.1, 130.0, 159.4, 171.7, 205.1; [α]26.5D-56.00 (c=1.39, EtOH).
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